
3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C18H10F6N2O3. It is related to the “3,5-Bis(trifluoromethyl)benzamide” family, which has the molecular formula C9H5F6NO .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis, characterization, molecular modeling, and biological evaluation of eight 3,5-bis(trifluoromethyl)benzylamino benzamides were carried out . The synthesized molecules were characterized using H-NMR, C-NMR, IR, and HR-MS .
Molecular Structure Analysis
The molecular structure of “3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide” can be analyzed based on its molecular formula C18H10F6N2O3. It is related to “3,5-Bis(trifluoromethyl)benzamide”, which has been structurally characterized .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide” can be inferred from its molecular formula C18H10F6N2O3. It is related to “3,5-Bis(trifluoromethyl)benzamide”, which has a molecular weight of 257.13 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Synthesis of Benzofuran Carboxamide Derivatives : A study detailed the synthesis of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. These compounds were evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities, showing promise as bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).
Antimicrobial Screening
- Antimicrobial Properties : Another study synthesized benzofuran-2-yl-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These compounds showed excellent yields and were screened for their in vitro antibacterial activity against pathogens such as S. aureus and E. coli, highlighting the antimicrobial potential of benzofuran derivatives (Idrees et al., 2020).
Organogelation Properties
- Organogelator Applications : Research on a highly fluorinated bis-benzamide demonstrated its ability to gelate isopropanol and perfluorotributylamine at low concentrations. This highlights the compound's utility in forming thixotropic gels, potentially useful in various technological applications (Loiseau et al., 2002).
Antagonistic Activity and Material Science
NK1-Receptor Antagonists : A study on axially chiral N-benzylcarboxamide derivatives of bicyclic compounds found significant NK1-antagonistic activity. These findings contribute to the development of new therapeutic agents targeting the NK1 receptor, with implications for treating various disorders (Ishichi, Ikeura, & Natsugari, 2004).
Organic Electronics : The synthesis and characterization of semifluorinated aromatic polyamides highlighted their solubility, thermal stability, and mechanical properties. These materials' unique properties make them suitable for advanced technological applications, such as in organic electronics (Bera et al., 2012).
Wirkmechanismus
Target of Action
The primary target of 3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide is related to the suppression of the shuttle effect of polysulfides in lithium-sulfur (Li–S) batteries . This compound plays a significant role in improving the performance of these batteries .
Mode of Action
3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide: interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the compound, which leads to improved capacity and cyclic stability of Li–S batteries .
Biochemical Pathways
The biochemical pathway affected by 3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide involves the suppression of the shuttle effect of polysulfides . The downstream effects include improved capacity and cyclic stability of Li–S batteries .
Result of Action
The molecular and cellular effects of 3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide ’s action result in the suppression of the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries . Specifically, cells with the compound modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C .
Eigenschaften
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N2O3/c19-17(20,21)9-5-8(6-10(7-9)18(22,23)24)16(28)26-13-11-3-1-2-4-12(11)29-14(13)15(25)27/h1-7H,(H2,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWFUDZQPYEFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640235.png)
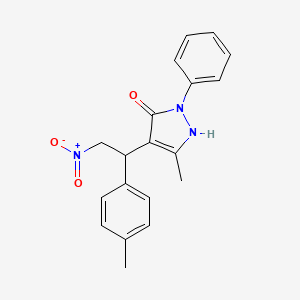
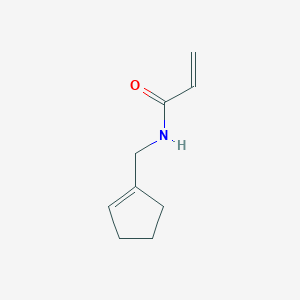
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2640238.png)
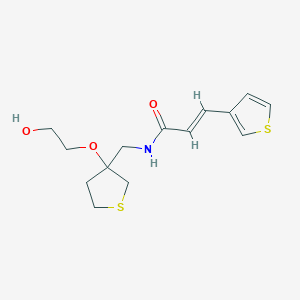
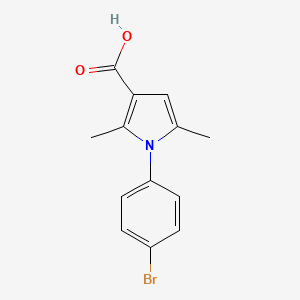
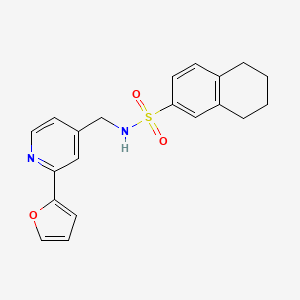
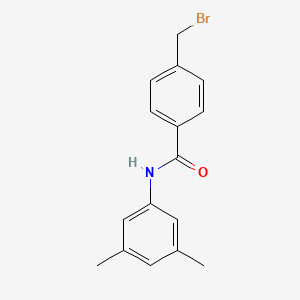

![2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide](/img/structure/B2640250.png)
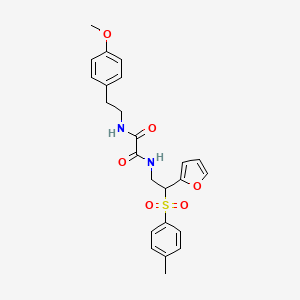

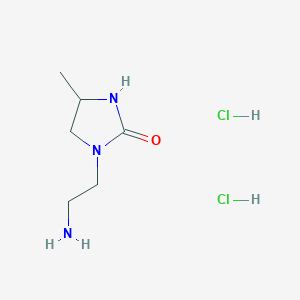
![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2640255.png)